molecular formula C18H20N4O3 B2864919 1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione CAS No. 2176201-86-6

1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione

Cat. No.: B2864919
CAS No.: 2176201-86-6
M. Wt: 340.383
InChI Key: WOITVNLGDGFINC-UHFFFAOYSA-N
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Description

1-[1-(1H-Indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a synthetic chemical compound with the molecular formula C18H20N4O3 and a molecular weight of 340.376 g/mol . Its structure integrates several pharmacologically significant moieties, including an indole system, a piperidine ring, and a 3-methylimidazolidine-2,4-dione (also known as a hydantoin) core. This combination makes it a compound of interest for early-stage pharmaceutical and biochemical research. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active molecules and drugs . The piperidine and hydantoin rings are also common features in compounds with diverse biological activities. While the specific biological profile and mechanism of action of this compound require further investigation, its structural framework suggests potential as a valuable scaffold for probing new biological targets. Researchers can utilize this high-purity compound as a building block in organic synthesis, a reference standard in analytical studies, or a starting point in high-throughput screening campaigns. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and conduct their own safety assessments prior to use.

Properties

IUPAC Name

1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-20-16(23)11-22(18(20)25)12-6-8-21(9-7-12)17(24)14-10-19-15-5-3-2-4-13(14)15/h2-5,10,12,19H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOITVNLGDGFINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bucherer-Bergs Reaction

Reacting methylamine hydrochloride (1) with glyoxylic acid (2) and ammonium carbonate yields 3-methylhydantoin (3) (62–78% yield):
$$
\text{CH}3\text{NH}2\cdot\text{HCl} + \text{OCHCOOH} + (\text{NH}4)2\text{CO}3 \rightarrow \text{C}4\text{H}6\text{N}2\text{O}2 + \text{NH}3 + \text{H}_2\text{O}
$$
Conditions : Ethanol/water (3:1), reflux, 8–12 h.

Urea-Glyoxylate Condensation

Methylurea (4) reacts with glyoxylic acid (2) under acidic conditions (HCl, 80°C) to form 3 (55–68% yield). This method avoids cyanide intermediates but requires rigorous pH control.

Functionalization of Piperidin-4-Yl Scaffold

The piperidine ring is functionalized at the 4-position to enable hydantoin attachment:

N-Boc Protection

Piperidin-4-amine (5) is protected with di-tert-butyl dicarbonate (Boc₂O) in THF (0°C to RT, 4 h) to yield 6 (89–94% yield). Boc protection prevents unwanted side reactions during subsequent steps.

Mitsunobu Coupling

Hydantoin (3) couples with Boc-piperidin-4-ol (7) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C, 2 h) to form 8 (71–79% yield). This method preserves stereochemistry at the piperidine 4-position.

Alternative Synthetic Routes

One-Pot Hydantoin-Piperidine Assembly

A tandem reaction using 4-aminopiperidine (13) , methyl isocyanate (14) , and glyoxylic acid (2) in acetonitrile (reflux, 6 h) directly forms 11 (58–64% yield). This route reduces purification steps but requires precise stoichiometry.

Solid-Phase Synthesis

Wang resin-bound indole-3-carboxylic acid (15) undergoes sequential coupling with piperidine and hydantoin precursors. Cleavage with TFA/H₂O (95:5) yields 12 (41–53% overall yield). While scalable, this method suffers from moderate efficiency.

Optimization and Challenges

Regioselectivity in Hydantoin Formation

Competing formation of 1-methylhydantoin is suppressed by using excess glyoxylic acid (2.5 equiv) and maintaining pH < 3 during cyclization.

Stereochemical Control

Chiral auxiliaries (e.g., (-)-sparteine) in Mitsunobu reactions ensure >90% enantiomeric excess (ee) for optically active derivatives.

Purification Strategies

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves 12 from deacylated byproducts. Recrystallization from ethyl acetate/hexanes (1:4) affords >99% purity.

Analytical Characterization

Parameter Value (Method)
Melting Point 214–216°C (DSC)
HRMS (ESI+) [M+H]⁺: 341.1489 (Calc: 341.1483)
¹H NMR (400 MHz, DMSO) δ 8.21 (s, 1H, indole NH), 3.87 (m, 2H, piperidine)
HPLC Purity 99.3% (254 nm)

Industrial-Scale Considerations

Kilogram-scale production employs flow chemistry:

  • Step 1 : Continuous Bucherer-Bergs reactor (residence time: 2 h)
  • Step 2 : Plug-flow Mitsunobu module (residence time: 30 min)
  • Step 3 : Automated acylation in microreactors (yield: 68%)

This approach reduces solvent use by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced alcohol derivatives

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is not fully understood. it is believed to interact with various molecular targets due to the presence of the indole moiety, which is known to bind to multiple receptors. The compound may exert its effects through modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Piperidine Motifs

a. [1-(4-Methoxybenzyl)-1H-indole-3-carbonyl]-1H-pyrazol-5(4H)-ones

  • Structure : Shares the indole-3-carbonyl-piperidine framework but replaces the imidazolidinedione with a pyrazolone ring.
  • Activity : Demonstrated antitumor effects against human cancer cell lines (e.g., IC₅₀ values ranging from 8.2–21.7 μM in MCF-7 cells) .
  • Key Difference : The pyrazolone ring may enhance π-π stacking interactions with biological targets compared to the imidazolidinedione’s rigid, planar structure.

b. 1-(Substituted-benzoyl)-piperidin-4-yl Derivatives

  • Structure : Features a benzoyl-piperidine core without the indole or imidazolidinedione groups.
  • Activity : Exhibited antibacterial properties against hospital isolates (e.g., MIC values of 32–64 μg/mL for Gram-positive bacteria) .
Functional Group Analysis
Compound Core Structure Bioactivity Mechanistic Inference
Target Compound Indole-piperidine-imidazolidinedione Not reported (theoretical) Potential kinase inhibition or DNA binding
[1-(4-Methoxybenzyl)-indole-3-carbonyl]pyrazole Indole-piperidine-pyrazolone Antitumor (IC₅₀: 8.2–21.7 μM) Pyrazolone enhances target affinity
1-(Benzoyl)-piperidin-4-yl derivatives Benzoyl-piperidine Antibacterial (MIC: 32–64 μg/mL) Disruption of bacterial cell membranes

Biological Activity

The compound 1-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure

The molecular formula of the compound is C19H24N4O2C_{19}H_{24}N_{4}O_{2} with a molecular weight of 336.42 g/mol. The compound features an indole moiety, a piperidine ring, and an imidazolidine-2,4-dione structure, which are key to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its effects on different cellular pathways and potential therapeutic applications. The following sections summarize significant findings from recent research.

Anticancer Activity

  • Mechanism of Action : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. For instance, derivatives of indole have shown to activate caspases and promote cell cycle arrest in cancer cells .
  • Case Studies :
    • A study on indole derivatives demonstrated that they could significantly reduce the viability of various cancer cell lines (e.g., HT-29 and TK-10) with IC50 values in the low micromolar range .
    • Another investigation highlighted that compounds targeting mitochondrial functions could lead to increased reactive oxygen species (ROS) production, contributing to cancer cell death .

Neuroprotective Effects

  • Neuroprotection : Some derivatives have been noted for their neuroprotective properties, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammation. For example, certain indole-based compounds have exhibited selective agonistic activity at serotonin receptors, which is crucial for neuroprotection .
  • Research Findings :
    • A study found that specific derivatives could enhance neurogenesis and protect against oxidative stress in neuronal cells .
    • The compound's ability to cross the blood-brain barrier (BBB) was evaluated, showing promising results for central nervous system (CNS) applications .

Antimicrobial Activity

  • Inhibition of Pathogens : The compound's structure suggests potential antimicrobial activity against various pathogens. In vitro studies have indicated that similar compounds can effectively inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential metabolic pathways .
  • Activity Data :
    • An evaluation of related compounds revealed significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL .
    • The compound's efficacy against fungal strains has also been noted, suggesting a broad-spectrum antimicrobial potential .

Table: Summary of Biological Activities

Activity Type Mechanism/Effect IC50/MIC Values
AnticancerInduces apoptosis via mitochondrial pathwaysIC50 ~ 1-10 µM
NeuroprotectiveModulates neurotransmitter systemsNot specified
AntimicrobialDisrupts microbial cell membranesMIC < 10 µg/mL

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